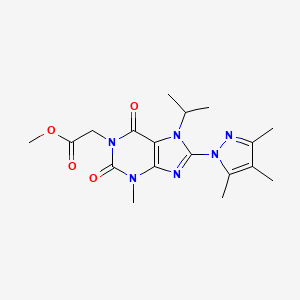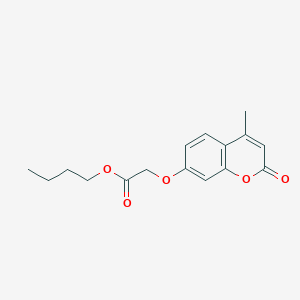
2-((2-Methylbenzyl)amino)-2-oxoethyl 3-chlorobenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((2-Methylbenzyl)amino)-2-oxoethyl 3-chlorobenzoate is a useful research compound. Its molecular formula is C17H16ClNO3 and its molecular weight is 317.77. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Asymmetric Synthesis Processes
One of the notable applications of similar compounds involves asymmetric synthesis processes. A study by Sugiyama et al. (2003) described a novel dynamic kinetic resolution accompanied by intramolecular transesterification for the asymmetric synthesis of a 4-hydroxymethyl-2-oxazolidinone from serinol derivatives. This process demonstrates the compound's role in synthesizing complex molecules with high diastereomeric excess, highlighting its potential in creating pharmacologically relevant structures (Sugiyama et al., 2003).
Supramolecular Chemistry
In the realm of supramolecular chemistry, compounds similar to "2-((2-Methylbenzyl)amino)-2-oxoethyl 3-chlorobenzoate" have been used to study hydrogen-bonded supramolecular associations. Khalib et al. (2014) investigated the crystal structures of proton-transfer complexes assembled from 2-amino-4-methylpyridine with various chloro- and methyl-substituted benzoic acids. These studies provide insights into how such compounds can form the basis for designing new materials with specific structural and functional properties (Khalib et al., 2014).
Environmental Remediation
Research by Omori and Alexander (1978) on the bacterial and spontaneous dehalogenation of organic compounds, including chlorobenzyl alcohols and chlorobenzoates, underscores the environmental applications of these compounds. Their study suggests potential routes for bioremediation, where specific microbial strains can degrade chlorinated organic pollutants, a process that could be relevant for compounds structurally related to "this compound" (Omori & Alexander, 1978).
Material Science
In material science, the synthesis and characterization of polyaniline doped with benzoic acid and substituted benzoic acids, including 2-chlorobenzoic acid, have been explored by Amarnath and Palaniappan (2005). This research illustrates how compounds with benzoic acid structures can influence the electrical conductivity and thermal properties of polyaniline, a conducting polymer, thereby extending its applications in electronics and sensor technology (Amarnath & Palaniappan, 2005).
Propriétés
IUPAC Name |
[2-[(2-methylphenyl)methylamino]-2-oxoethyl] 3-chlorobenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClNO3/c1-12-5-2-3-6-14(12)10-19-16(20)11-22-17(21)13-7-4-8-15(18)9-13/h2-9H,10-11H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIXFRJWUQBYMKZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CNC(=O)COC(=O)C2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3-Chloro-4-methoxyphenyl)-[[1-(2,2-dimethylpropanoyl)piperidin-4-yl]methyl]cyanamide](/img/structure/B2636089.png)





![2-[(4-methylphenyl)sulfonylamino]-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2636096.png)
![N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide](/img/structure/B2636097.png)
![8,9-dimethoxy-2-(4-nitrophenyl)[1,2,4]triazolo[1,5-c]quinazoline-5(6H)-thione](/img/structure/B2636099.png)
![3-[(5-bromopyrimidin-2-yl)oxy]-N-(2-phenylethyl)pyrrolidine-1-carboxamide](/img/structure/B2636103.png)
![N-[1,3-benzodioxol-5-yl(diethoxyphosphoryl)methyl]aniline](/img/structure/B2636105.png)


